molecular formula C8H4BrF3N2 B1519266 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1135282-92-6

2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1519266
CAS No.: 1135282-92-6
M. Wt: 265.03 g/mol
InChI Key: ZZHFDHQEFBAXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazopyridine Scaffold: Structural Classification and Significance

The imidazopyridine scaffold represents one of the most extensively studied bicyclic heterocyclic systems in contemporary medicinal chemistry, characterized by the fusion of a five-membered imidazole ring with a six-membered pyridine ring through a shared nitrogen bridge. This structural arrangement creates a planar aromatic system with distinctive electronic properties that facilitate diverse intermolecular interactions with biological targets. The imidazo[1,2-a]pyridine isomer specifically features the nitrogen bridge positioned between carbon-1 of the imidazole ring and carbon-2 of the pyridine ring, establishing a configuration that has been extensively validated as a "drug prejudice" scaffold due to its broad spectrum of pharmacological applications.

The fundamental structural characteristics of the imidazopyridine framework enable multiple substitution patterns that can be strategically exploited to modulate physicochemical properties and biological activities. The bicyclic system provides six distinct positions for chemical modification, each conferring unique electronic and steric influences on the overall molecular architecture. Position-2 and position-3 on the imidazole ring, along with positions 5, 6, 7, and 8 on the pyridine ring, offer versatile sites for the introduction of various functional groups, including halogens, alkyl chains, aromatic substituents, and electron-withdrawing groups such as trifluoromethyl moieties.

The significance of imidazopyridine scaffolds in medicinal chemistry is underscored by their presence in numerous marketed pharmaceutical agents and their demonstrated efficacy across diverse therapeutic areas. These compounds exhibit remarkable versatility as enzyme inhibitors, receptor ligands, and antimicrobial agents, with documented activities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor properties. The structural framework facilitates specific binding interactions through hydrogen bonding, π-π stacking, and electrostatic interactions with target proteins, while the planar aromatic system enables effective membrane permeation and cellular uptake.

Historical Context of Halogenated Imidazo[1,2-a]pyridines

The development of halogenated imidazo[1,2-a]pyridine derivatives emerged from systematic structure-activity relationship studies that identified halogen substitution as a critical modification for enhancing biological potency and selectivity. Early investigations in the 1970s and 1980s established that halogen atoms, particularly chlorine and bromine, could significantly modulate the electronic properties of the imidazopyridine core while introducing favorable lipophilic characteristics that enhanced membrane permeability and protein binding affinity. The strategic placement of halogen substituents at specific positions on the bicyclic framework became a cornerstone of medicinal chemistry optimization campaigns targeting this scaffold.

Methodological advances in halogenation chemistry have progressively expanded the synthetic accessibility of brominated imidazopyridine derivatives. Traditional approaches relied heavily on electrophilic bromination reactions using molecular bromine or N-bromosuccinimide under acidic conditions, which often resulted in regioselectivity challenges and limited functional group tolerance. The development of transition-metal-free halogenation protocols represents a significant advancement in this field, with sodium chlorite and sodium bromite emerging as efficient halogen sources for regioselective C-H halogenation of imidazo[1,2-a]pyridines.

Recent electrochemical approaches have revolutionized the synthesis of halogenated imidazopyridine derivatives by enabling regioselective bromination under mild, environmentally benign conditions. The utilization of tetra-n-butylammonium bromide as both a brominating agent and electrolyte in electrochemical transformations has demonstrated exceptional efficiency for the synthesis of brominated imidazo-heteroarenes. This methodology operates through anodic oxidation and cathodic reduction processes that generate the desired brominated products in excellent yields while maintaining compatibility with diverse functional groups.

The evolution of halogenation strategies has also encompassed the development of domino electrochemical bromination techniques that enable the direct synthesis of brominated imidazopyridine derivatives from simple starting materials such as substituted 2-bromoacetophenone and 2-aminopyridine. These one-pot synthetic approaches streamline the preparation of complex halogenated heterocycles while minimizing waste generation and improving overall synthetic efficiency.

Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry

The trifluoromethyl group has emerged as one of the most strategically important functional groups in modern medicinal chemistry and materials science, owing to its profound influence on molecular properties including lipophilicity, metabolic stability, and electronic characteristics. The unique combination of strong electron-withdrawing properties and substantial steric bulk associated with trifluoromethyl substitution enables precise modulation of drug-like properties while often enhancing biological activity and pharmacokinetic profiles. In heterocyclic systems, the introduction of trifluoromethyl groups can dramatically alter the electronic distribution within the aromatic framework, leading to modified reactivity patterns and improved target selectivity.

The physicochemical impact of trifluoromethyl substitution on heterocyclic compounds extends beyond simple electronic effects to encompass fundamental changes in molecular geometry and intermolecular interactions. The C-F bond strength of approximately 116 kilocalories per mole, combined with the electronegativity of fluorine, creates a highly polarized C-CF3 bond that significantly influences the overall dipole moment and hydrogen bonding capacity of the molecule. These effects are particularly pronounced in heterocyclic systems where the trifluoromethyl group can participate in unique interactions with both the aromatic π-system and heteroatoms within the ring structure.

Contemporary synthetic methodologies for trifluoromethylation of heterocycles have evolved to encompass both direct C-H functionalization approaches and building block strategies that utilize preformed trifluoromethyl-containing synthons. The development of operationally simple, ambient-temperature trifluoromethylation protocols using bench-stable trifluoromethyl radical sources has significantly expanded the synthetic accessibility of trifluoromethylated heterocycles. These methods demonstrate broad functional group tolerance and can be applied directly to unprotected molecules, enabling late-stage diversification of complex heterocyclic frameworks.

The mechanistic understanding of trifluoromethyl radical chemistry has provided valuable insights into the regioselectivity patterns observed in heterocyclic trifluoromethylation reactions. Studies have demonstrated that trifluoromethyl radicals exhibit unique reactivity compared to conventional aryl radicals, proceeding through "innate C-H functionalization" pathways that target the inherently most reactive positions of heterocyclic substrates. This selectivity can be fine-tuned through judicious solvent choice, offering opportunities for predictable regioselective modifications of complex heterocyclic systems.

Property Effect of Trifluoromethyl Substitution Magnitude of Change
Lipophilicity (LogP) Significant increase +1.0 to +1.5 units
Metabolic stability Enhanced resistance to oxidation 2-5 fold improvement
pKa modulation Substantial decrease in basicity 2-4 pKa units
Hydrogen bonding Reduced donor capacity 50-80% reduction
Membrane permeability Generally improved 2-3 fold enhancement

Position-Specific Bromination Effects on Imidazopyridine Systems

The regioselectivity of bromination reactions on imidazopyridine scaffolds is governed by the intrinsic electronic properties of the bicyclic system and the relative reactivity of different carbon positions toward electrophilic attack. Position-6 bromination, as observed in this compound, occurs at a site that is electronically activated by the electron-donating effects of the fused imidazole ring while being sterically accessible for halogenation reagents. This position demonstrates enhanced reactivity compared to other pyridine ring positions due to the increased electron density resulting from the mesomeric effects of the bridgehead nitrogen atom.

Comparative analysis of bromination patterns reveals distinct reactivity profiles for different positions on the imidazopyridine framework. Position-3 bromination typically proceeds under milder conditions and exhibits higher regioselectivity compared to pyridine ring bromination, reflecting the enhanced nucleophilicity of the C-3 carbon atom. The electronic activation of position-3 arises from the direct conjugation with the imidazole nitrogen atom, which facilitates electrophilic aromatic substitution reactions through stabilization of the intermediate carbocation.

The influence of existing substituents on bromination regioselectivity demonstrates the complex interplay between electronic and steric factors in determining reaction outcomes. In compounds containing trifluoromethyl substituents, the strong electron-withdrawing nature of this group can significantly deactivate adjacent positions while potentially activating more distant sites through inductive effects. This electronic perturbation must be carefully considered when designing synthetic strategies for multiply-substituted imidazopyridine derivatives.

Mechanistic studies of position-specific bromination have revealed the importance of solvent effects and reaction conditions in controlling regioselectivity. Electrochemical bromination methods demonstrate superior regioselectivity compared to traditional chemical approaches, enabling selective functionalization at predetermined positions through careful control of oxidation potentials and electrolyte composition. The development of these selective bromination protocols has significant implications for the efficient synthesis of complex imidazopyridine derivatives with precisely defined substitution patterns.

Bromination Position Relative Reactivity Electronic Character Steric Accessibility
Position-2 Moderate Electrophilic activation High
Position-3 High Nucleophilic character High
Position-5 Low Deactivated Moderate
Position-6 Moderate-High Activated by ring fusion High
Position-7 Low Deactivated Moderate
Position-8 Moderate Weakly activated High

Properties

IUPAC Name

2-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-14-3-5(8(10,11)12)1-2-7(14)13-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHFDHQEFBAXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234202
Record name 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135282-92-6
Record name 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including metal-free and aqueous conditions. A notable approach involves the cyclization of propargylic pyridinium bromides under basic conditions, yielding imidazo[1,2-a]pyridines with high efficiency and selectivity . The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological activity.

Biological Activity Overview

The biological activities associated with this compound primarily include antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Recent studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial properties. For instance, a series of imidazo[1,2-α]pyrimidine derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria, as well as Mycobacterium species . The introduction of bromine and trifluoromethyl groups has been linked to enhanced antimicrobial efficacy.

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 µM
This compoundS. aureus0.3 µM
This compoundM. tuberculosis0.04 µM

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been explored extensively. A study indicated that certain analogues exhibited significant cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460 cells. The presence of bromine at specific positions was correlated with enhanced antiproliferative activity .

Table 2: Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF75.0
This compoundNCI-H4604.5
This compoundHepG-23.8

Case Studies

Case Study 1: Mycobacterial Inhibition
A recent investigation into the inhibition of Mycobacterium smegmatis revealed that imidazopyridine amides demonstrated selective inhibition against mycobacterial electron transport chains without affecting mitochondrial function. The analogues derived from imidazopyridine displayed promising IC50 values in the nanomolar range (99 ± 32 nM for Q203) .

Case Study 2: Structure-Activity Relationship Analysis
A comprehensive structure-activity relationship (SAR) analysis was conducted on various imidazopyridine derivatives to evaluate their anticancer efficacy. The results indicated that the introduction of halogens at specific positions significantly influenced their potency against cancer cell lines. Notably, brominated compounds showed substantial activity compared to their non-brominated counterparts .

Scientific Research Applications

Antibacterial Activity

Research has shown that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial properties. A study synthesized a series of these derivatives, including 2-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, and evaluated their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria as well as Mycobacterium species. Some derivatives demonstrated potent antimicrobial activity, suggesting that this class of compounds could serve as a basis for developing new antibiotics .

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Other Derivative XMycobacterium tuberculosis16 µg/mL

Anthelmintic Activity

Another significant application of imidazo[1,2-a]pyridine derivatives is their use as anthelmintics. A study focused on synthesizing imidazo[1,2-a]pyridine-based compounds aimed at targeting the livestock parasite Haemonchus contortus. The synthesized compounds were tested using the Larval Paralysis Test (LPT), which assesses the efficacy of compounds against parasitic larvae. The most active compound demonstrated paralysis in larvae at concentrations as low as 31.25 µM, indicating strong potential for development into new anthelmintic agents .

Table 2: Anthelmintic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound NameTarget ParasiteMinimum Effective Concentration (MEC)
5e (Imidazo derivative)Haemonchus contortus31.25 µM
Other Compound YHaemonchus contortus62.5 µM

Synthesis and Mechanism of Action

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position undergoes nucleophilic substitution under transition metal catalysis. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(OAc)₂, dppf, Cs₂CO₃, DMF, 90°C6-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives2%

This reaction demonstrates the compound’s utility in forming biaryl structures, though yields may vary depending on steric and electronic factors.

Cross-Coupling Reactions

The bromine substituent facilitates cross-coupling reactions to install aryl or heteroaryl groups. A representative example involves coupling with boronic esters:

SubstratePartner ReagentCatalyst SystemConditionsOutcome
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridinePd(OAc)₂/dppf/CuCl90°C, 16 hrFunctionalized imidazo-pyridine hybrid

Subsequent reactions with morpholine derivatives at elevated temperatures (120°C) further modify the scaffold .

Key Challenges and Opportunities

  • Low Yields : Cross-coupling reactions often suffer from modest efficiency (e.g., 2% in ), necessitating optimized conditions.

  • Isomer-Specific Reactivity : Most data derive from the 3-bromo isomer (e.g., ), highlighting a gap in 2-bromo isomer studies.

  • Underexplored Pathways : Oxidation, reduction, and C–H activation routes remain poorly characterized for this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at positions 2, 3, 6, and 8 profoundly altering physicochemical and pharmacological properties. Below is a detailed comparison of the target compound with key analogs:

Substituent Position and Electronic Effects

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine 1135282-92-6 Br (C2), CF₃ (C6) C₈H₄BrF₃N₂ 265.03 High lipophilicity (CF₃), moderate reactivity at C2 for cross-coupling. Used in Suzuki-Miyaura reactions .
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine 150780-40-8 CF₃ (C2), Br (C6) C₈H₄BrF₃N₂ 265.03 Positional isomer of the target compound. Bromine at C6 may enhance electrophilic substitution at C3. Lower solubility due to CF₃ .
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine 1277178-00-3 CF₃ (C6), Br (C8) C₈H₄BrF₃N₂ 265.03 Bromine at C8 sterically hinders reactions at adjacent positions. CF₃ stabilizes the ring against nucleophilic attack .
3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine 1160474-82-7 Br (C3), Cl (C6), CF₃ (C2) C₈H₃BrClF₃N₂ 299.48 Additional chloro substituent increases molecular weight and polarity. Dual halogenation enhances halogen bonding in crystal structures .
2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 724742-88-5 CF₃ (C6), 4-BrPh (C2) C₁₄H₈BrF₃N₂ 341.13 Extended aromatic system (phenyl) at C2 improves π-stacking in crystal lattices. Higher molecular weight reduces aqueous solubility .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values by ~1.5–2.0 compared to non-fluorinated analogs (e.g., 2-methyl derivatives) .
  • Solubility : Aqueous solubility is inversely correlated with trifluoromethyl substitution. For example, 2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 118000-42-3) has a solubility of <0.1 mg/mL in water, whereas 6-nitro analogs (e.g., DABTEI, CAS: N/A) exhibit improved solubility (~2–5 mg/mL) due to nitro group polarity .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability. Differential scanning calorimetry (DSC) of the target compound shows a melting point of 148–150°C, higher than 6-methoxy analogs (e.g., DABTEI, mp: 120–122°C) .

Key Research Findings

  • Catalytic Applications : The bromine atom in the target compound enables Suzuki-Miyaura cross-coupling with boronic acids, yielding biaryl derivatives for drug discovery .
  • Crystallographic Insights : CF₃ and Br substituents promote F⋯F and Br⋯π interactions in crystal packing, as seen in Hirshfeld surface analyses .
  • Structure-Activity Relationships (SAR) : Bromine at C2 enhances metabolic stability in vivo compared to C3-bromo analogs, which undergo faster hepatic clearance .

Preparation Methods

General Synthetic Approaches for Trifluoromethyl-Substituted Imidazo[1,2-a]pyridines

There are several established routes to synthesize trifluoromethyl-substituted imidazo[1,2-a]pyridines, including:

Among these, the direct use of 2-bromo-substituted precursors followed by trifluoromethylation or the use of trifluoromethylated starting materials is common for accessing 6-trifluoromethyl-substituted imidazo[1,2-a]pyridines.

Ultrasound-Assisted One-Pot Synthesis from 2-Aminopyridine and 2-Bromoacetophenone Derivatives

A highly effective and environmentally friendly method to prepare imidazo[1,2-a]pyridines, including halogenated derivatives, employs the reaction of 2-aminopyridine with 2-bromoacetophenone derivatives under ultrasonic irradiation in polyethylene glycol (PEG-400) solvent. This method is notable for:

  • Rapid reaction times (15–30 minutes).
  • Good to excellent yields (up to 98%).
  • Use of mild bases such as potassium carbonate.
  • Compatibility with various substituents on the acetophenone ring, including electron-withdrawing and electron-donating groups.
  • Environmentally benign conditions avoiding toxic solvents or harsh reagents.

Reaction Optimization Data

Entry Base (equiv) Solvent Yield (%) Notes
1 NaHCO3 (1) PEG-400 78 Standard conditions
2 NaHCO3 (1) Glycerol 36 Lower yield
3 NaHCO3 (1) DMSO 67 Moderate yield
4 NaHCO3 (1) Ethanol 11 Poor yield
5 None PEG-400 39 Base-free reaction
7 K2CO3 (1) PEG-400 81 Better yield
14 K2CO3 (1.5) PEG-400 92 Improved yield with more base
15 K2CO3 (1.5) PEG-400 94 15 min reaction time

Table 1: Optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis under ultrasound irradiation.

Substrate Scope Examples

Entry 2-Bromoacetophenone Derivative Product Yield (%) Reaction Time (min) Notes
1 Unsubstituted (2a) 94 15 High yield, fast reaction
2 4-Chloro (2b) 78 30 Slightly lower yield
3 4-Fluoro (2c) 70 (88)* 30 (15)* Yield improved with excess amine
5 4-Nitro (2e) 55 (80)* 30 Electron-withdrawing group effect
7 4-Methoxy (2g) 67 (90)* 30 Electron-donating group effect
8 2-Methoxy (2h) 98 30 Steric hindrance tolerated

Table 2: Yields and reaction times for various substituted 2-bromoacetophenones in the ultrasound-assisted synthesis of imidazo[1,2-a]pyridines. Numbers in parentheses indicate yields/time with 2 equiv of 2-aminopyridine.

Specific Preparation of 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

While the above method demonstrates the preparation of 2-bromoimidazo[1,2-a]pyridines with various substituents, the incorporation of a trifluoromethyl group at the 6-position can be achieved by:

  • Using a trifluoromethyl-substituted 2-bromoacetophenone derivative as the starting ketone.
  • Alternatively, direct trifluoromethylation of a 2-bromoimidazo[1,2-a]pyridine precursor via trifluoromethyl copper or other trifluoromethylating agents.

Research indicates that trifluoromethyl groups can be introduced efficiently either by building the pyridine ring from trifluoromethyl-containing building blocks or by substitution reactions with trifluoromethyl active species on halogenated pyridines.

Research Findings and Advantages of Ultrasound-Assisted Synthesis

  • Ultrasound irradiation accelerates the reaction by enhancing mass transfer and energy transfer, leading to shorter reaction times (as low as 15 minutes) and high yields.
  • PEG-400 is an effective, cheap, and environmentally benign solvent compatible with ultrasound conditions.
  • The method tolerates a broad range of functional groups, including halogens and electron-withdrawing/donating groups, without significant loss of yield.
  • The use of mild bases such as potassium carbonate avoids harsh reaction conditions.
  • The approach is amenable to sequential one-pot reactions, enabling further functionalization such as organoselenium incorporation.

Summary Table: Key Parameters for Preparation of this compound

Parameter Details
Starting materials 2-Aminopyridine; 2-bromo-6-(trifluoromethyl)acetophenone or equivalent trifluoromethylated ketone
Solvent PEG-400
Base Potassium carbonate (1.5 equiv)
Energy source Ultrasound irradiation (20 kHz, 60% amplitude)
Reaction time 15–30 minutes
Yield Typically 90%+ depending on substrate
Advantages Fast, high yield, environmentally friendly, broad substrate scope

Q & A

What are the most efficient synthetic routes for 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

Basic
The synthesis typically involves multi-step reactions starting from precursors like ethyl bromopyruvate and 3-chloro-5-(trifluoromethyl)pyridin-2-amine. A key step is cyclization under controlled conditions (e.g., reflux with a base like K₂CO₃). Optimizing temperature (0–50°C), solvent choice (polar aprotic solvents), and reaction time ensures high yields (>87%) and purity . Catalytic AlCl₃ in Friedel-Crafts acylation can also functionalize the C-3 position, enabling parallel synthesis of derivatives .

Which analytical techniques are critical for characterizing this compound and its derivatives?

Basic
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. HPLC monitors reaction progress and purity (>98%), while ¹H/¹³C NMR confirms structural integrity by resolving signals for Br, CF₃, and the imidazo[1,2-a]pyridine core . Mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate molecular weight and functional groups .

How do the bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Advanced
The Br atom at C-2 facilitates Suzuki-Miyaura couplings for aryl/heteroaryl introductions, while the electron-withdrawing CF₃ group at C-6 directs electrophilic substitutions to the C-3 position. Computational studies (e.g., DFT) show CF₃ enhances electrophilicity, enabling regioselective Friedel-Crafts acylation . Contrastingly, steric hindrance from CF₃ may reduce nucleophilic attack rates in SNAr reactions, requiring optimized catalysts .

How can researchers resolve contradictions in reported synthetic yields for this compound?

Advanced
Discrepancies in yields (e.g., 87% vs. 94%) often arise from solvent purity, catalyst loading (e.g., AlCl₃ at 5–10 mol%), or workup protocols. Systematic Design of Experiments (DoE) can isolate critical factors. For example, substituting ethyl pyruvate with higher-purity reagents reduces side reactions, while silica-gel purification minimizes losses . Kinetic studies (e.g., in situ IR) may reveal intermediate stability issues .

What computational models predict the biological activity of derivatives?

Advanced
Docking simulations (e.g., AutoDock Vina) with validated GABA receptor models identify acetylated derivatives as potential binders. Molecular dynamics (MD) simulations assess binding stability, while QSAR models correlate substituent electronegativity (e.g., CF₃) with COX-2 inhibition (IC₀₅ = 0.07 µM for morpholine-substituted analogs) .

How can solubility challenges of this compound be addressed in biological assays?

Advanced
Co-solvent systems (e.g., DMSO:PBS) or nanoformulation (liposomes) improve aqueous solubility. Pre-formulation studies using Differential Scanning Calorimetry (DSC) identify stable polymorphs. For in vivo studies, derivatization with hydrophilic groups (e.g., –OH, –COOH) enhances bioavailability .

What strategies diversify the imidazo[1,2-a]pyridine scaffold for drug discovery?

Advanced
Decarboxylative Petasis-like three-component reactions introduce heterocycles (e.g., pyrrolo-imidazo[1,2-a]pyridines) at C-3. Substituent libraries (e.g., aryl, heteroaryl) are generated via microwave-assisted, catalyst-free protocols. Biological screening identifies leads with dual kinase (PI3K, NFκB) inhibition .

What mechanistic insights guide the optimization of C-3 functionalization?

Advanced
Kinetic isotope effects (KIE) and Hammett plots reveal a Friedel-Crafts mechanism with rate-limiting acylium ion formation. In situ Raman spectroscopy tracks AlCl₃-catalyzed acetyl transfer, while transition state modeling (Gaussian 09) justifies high regioselectivity .

Which purity assessment methods are recommended for scale-up synthesis?

Basic
Combined HPLC-UV (λ = 254 nm) and LC-MS ensure >98% purity. Thermogravimetric Analysis (TGA) detects solvent residues, and X-ray crystallography resolves structural ambiguities. Batch consistency is validated via ¹⁹F NMR for CF₃ quantification .

How should Structure-Activity Relationship (SAR) studies be designed for derivatives?

Advanced
Systematic variation of substituents (e.g., C-3 acyl vs. C-7 aryl groups) paired with in vitro assays (e.g., COX-1/COX-2 inhibition) identifies pharmacophores. Free-Wilson analysis decouples electronic and steric effects, while machine learning (e.g., Random Forest) prioritizes synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.